1-[4-(Dimethylamino)phenyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJTBZHIRDHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1-[4-(Dimethylamino)phenyl]piperidin-4-one, as anti-cancer agents. A series of related compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. For example, compounds derived from the piperidine structure demonstrated cytotoxic effects in hematological cancers such as multiple myeloma and leukemia. The mechanism involves the modulation of apoptosis-related genes such as p53 and Bax, promoting cancer cell death .
2. Anti-Microbial Properties
The compound has also been investigated for its anti-microbial properties. Structure-activity relationship studies have shown that analogs of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis. The effectiveness is attributed to their ability to target specific bacterial pathways, making them promising candidates for further development in tuberculosis treatment .
Synthesis and Structure-Activity Relationship
Synthesis Techniques
This compound can be synthesized through various methods involving the reaction of piperidine derivatives with dimethylaminobenzaldehyde. This synthetic pathway allows for the introduction of different substituents to optimize biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the therapeutic efficacy of this compound. Studies have shown that modifications at specific positions on the piperidine ring can significantly affect biological activity. For instance, substituents at the 4-position can enhance potency against cancer cells while maintaining low cytotoxicity towards normal cells .
Case Studies
Biological Activity
1-[4-(Dimethylamino)phenyl]piperidin-4-one, also known as DMAPP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMAPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a dimethylamino group and a phenyl moiety. The chemical structure can be represented as follows:
This compound has been synthesized for various studies and is known for its interactions with multiple biological targets.
Antimicrobial Properties
DMAPP has demonstrated notable antimicrobial activity. Research indicates that compounds with similar piperidine structures exhibit antibacterial effects against various pathogens. For instance, derivatives of piperidine have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| DMAPP (related compounds) | Staphylococcus aureus | 0.0039 - 0.025 |
| DMAPP (related compounds) | Escherichia coli | 0.0039 - 0.025 |
| Other Piperidine Derivatives | Pseudomonas aeruginosa | Moderate |
Enzyme Inhibition
DMAPP has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have shown activity against acetylcholinesterase (AChE), which is critical in neuropharmacology . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| DMAPP (related compounds) | Acetylcholinesterase | Varies |
| Other Piperidine Derivatives | Urease | Moderate |
The mechanism by which DMAPP exerts its biological effects involves multiple pathways:
- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial growth.
- Enzyme Inhibition : By binding to the active site of enzymes like AChE, DMAPP can inhibit their activity, leading to therapeutic effects in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have focused on the biological activity of DMAPP and related compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including DMAPP. Results indicated strong activity against Gram-positive bacteria, with specific structural modifications enhancing potency .
- Enzyme Inhibition Studies : Research highlighted the potential of DMAPP as an AChE inhibitor, suggesting its utility in treating cognitive disorders. The study presented binding affinity data that supports its role as a therapeutic agent .
- Pharmacological Applications : The compound has been explored for its use in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Dimethylamino)phenyl]piperidin-4-one in laboratory settings?
- Methodology : The compound is synthesized via alkylation or reductive amination of piperidin-4-one precursors. For example, alkylation of 4-(dimethylamino)benzyl halides with piperidin-4-one under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target compound. Reaction optimization includes temperature control (60–80°C) and inert atmosphere to prevent oxidation .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for dimethylamino protons) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Key Parameters :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM) using UV-Vis spectroscopy.
- Stability : Assess under varying pH (2–12) and temperature (4–40°C) via accelerated stability studies .
Q. What pharmacological significance does this compound hold in drug discovery?
- Mechanistic Insights : The compound’s piperidin-4-one core acts as a scaffold for targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its conformational flexibility. Derivatives show potential as kinase inhibitors or antimicrobial agents .
- Biological Assays : Screen activity via in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability studies (e.g., MTT assay) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at 2–8°C. Refer to SDS guidelines for spill management (e.g., neutralization with 10% acetic acid) .
Advanced Research Questions
Q. How does stereochemical configuration influence the bioactivity of this compound derivatives?
- Stereochemical Analysis : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Compare activity of (R)- and (S)-isomers in receptor-binding assays (e.g., radioligand displacement).
- Case Study : A 2023 study found that (R)-isomers exhibited 10-fold higher affinity for σ-receptors than (S)-isomers, highlighting the need for enantioselective synthesis .
Q. What strategies enhance the solubility and bioavailability of this compound in preclinical studies?
- Formulation Approaches :
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release in pharmacokinetic studies .
Q. How can researchers address discrepancies in biological activity data across studies?
- Root-Cause Analysis :
- Purity Checks : Validate compound purity via orthogonal methods (e.g., NMR vs. LC-MS).
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
Q. What computational methods predict the interaction of this compound with biological targets?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., PDB: 4XDK).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
- Validation : Compare predicted binding energies with experimental IC₅₀ values .
Q. What are the challenges in scaling up this compound synthesis for preclinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
